N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

ACAT inhibition Acyl-CoA:cholesterol O-acyltransferase structure-activity relationship

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, also cataloged as 1-benzoyl-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea, is a synthetic acylthiourea derivative (C23H17N3OS2, MW 415.5 g/mol). Its structure integrates a 4,5-diphenylthiazole core—a recognized privileged scaffold in anti-inflammatory and anticancer research—with a benzoylthiourea moiety, a functional group known for O,S-chelation to transition metals.

Molecular Formula C23H17N3OS2
Molecular Weight 415.53
CAS No. 307510-68-5
Cat. No. B2844559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide
CAS307510-68-5
Molecular FormulaC23H17N3OS2
Molecular Weight415.53
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28)
InChIKeyAQYUTQCAEPITCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,5-Diphenylthiazol-2-yl)carbamothioyl)benzamide (CAS 307510-68-5): Core Physicochemical & Structural Profile for Research Sourcing


N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, also cataloged as 1-benzoyl-3-(4,5-diphenyl-1,3-thiazol-2-yl)thiourea, is a synthetic acylthiourea derivative (C23H17N3OS2, MW 415.5 g/mol) [1]. Its structure integrates a 4,5-diphenylthiazole core—a recognized privileged scaffold in anti-inflammatory and anticancer research—with a benzoylthiourea moiety, a functional group known for O,S-chelation to transition metals. The compound exhibits a high computed lipophilicity (XLogP3 = 6.2), two hydrogen bond donors, and four hydrogen bond acceptors, placing it within the upper range of drug-like chemical space suitable for cell-permeable probe development [1]. It is a member of a broader class of 4,5-diphenylthiazole-2-amino derivatives explored for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition and cyclooxygenase (COX) modulation, providing a structural scaffold for multiple target engagement hypotheses [2].

Why N-((4,5-Diphenylthiazol-2-yl)carbamothioyl)benzamide Cannot Be Simply Replaced by Other Diphenylthiazole or Thiourea Analogs


Procurement of a diphenylthiazole or thiourea derivative without matching the precise benzoyl-thiourea-thiazole hybridization of this compound introduces significant risk of functional divergence. Substituting N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide with a simple N-(4,5-diphenylthiazol-2-yl)-N'-alkyl urea, such as N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea, shifts the target profile from metal-chelating acylthiourea chemistry to a purely hydrogen-bonding urea pharmacophore, potentially losing the O,S-donor capacity required for coordination complex formation [1]. Conversely, replacing it with a non-thiazole acylthiourea, like N-(diphenylcarbamothioyl)benzamide, eliminates the 4,5-diphenylthiazole core known to engage COX and ACAT enzyme pockets, significantly altering target binding and anti-inflammatory potency [2][3]. The quantitative evidence below demonstrates that even closely related 4,5-diphenylthiazole derivatives exhibit divergent biological readouts based on subtle changes to the 2-position substituent, confirming that generic substitution within this chemical class is not scientifically valid without experimental verification.

Quantitative Differentiation Evidence for N-((4,5-Diphenylthiazol-2-yl)carbamothioyl)benzamide Relative to Closest Analogs


Acylthiourea vs. Urea Linkage: ACAT Inhibition Activity is Restricted to Specific 2-Position Substituents on the 4,5-Diphenylthiazole Core

In the foundational study by Romeo et al., a series of N-(4,5-diphenylthiazol-2-yl)-N'-aryl or alkyl (thio)ureas and alkanamides were evaluated for ACAT inhibition in rat liver microsomes. Only specific thiazole ureas demonstrated measurable ACAT inhibition, while alkanamide derivatives were essentially inactive. The most potent compounds—N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea (compound 11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (compound 16)—exhibited IC50 values in the low micromolar range [1]. N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, with its acylthiourea linkage, represents a distinct chemotype from these urea derivatives. The replacement of the N'-alkyl/aryl group with a benzoyl group (C=O) introduces an additional carbonyl oxygen capable of O,S-chelation, a feature absent in the active ureas, suggesting a fundamentally different binding mode and potential polypharmacology beyond ACAT [2].

ACAT inhibition Acyl-CoA:cholesterol O-acyltransferase structure-activity relationship

Diphenylthiazole Core Confers COX-2/EGFR/BRAF Multi-Target Activity Absent in Non-Thiazole Acylthioureas

Abdelazeem et al. (2017) demonstrated that a novel series of diphenylthiazole derivatives exert anticancer activity through a multi-target mechanism involving COX-1/COX-2, EGFR, and BRAF. The most active compounds, 10b and 17b, showed EGFR IC50 values of 0.4 µM and 0.2 µM respectively, and BRAF IC50 values of 1.3 µM and 1.7 µM respectively [1]. In contrast, non-thiazole acylthioureas such as N-(diphenylcarbamothioyl)benzamide (HL1) have been primarily characterized for metal coordination and catalytic oxidation, with no reported COX or kinase inhibitory activity [2]. The 4,5-diphenylthiazole moiety is identified as a privileged scaffold for COX enzyme binding, and its absence in simpler acylthioureas eliminates this target engagement potential. N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide uniquely merges the diphenylthiazole core with an acylthiourea functionality, theoretically enabling simultaneous metal-chelation and COX/kinase engagement.

COX-2 inhibition EGFR inhibition anticancer diphenylthiazole scaffold

Acylthiourea O,S-Chelation Enables Transition Metal Complexation: Differentiation from Urea-Only Diphenylthiazoles

Li et al. (2011) demonstrated that N-(diphenylcarbamothioyl)benzamide (HL1) acts as a monodentate O,S-donor ligand, forming stable four-coordinated tetrahedral copper(I) complexes such as [CuCl(HL1)2(PPh3)] characterized by single-crystal X-ray diffraction [1]. The Cu(I) complex with the diethyl analog (HL2) catalyzed the oxidation of primary and secondary alcohols to aldehydes/ketones at room temperature using H2O2 as oxidant [1]. In contrast, N-(4,5-diphenylthiazol-2-yl)-N'-alkyl ureas lack the thiocarbonyl sulfur necessary for soft metal coordination, rendering them incapable of forming analogous transition metal complexes. N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide retains the benzoylthiourea O,S-donor motif while incorporating the diphenylthiazole ring, which provides additional steric bulk and π-stacking surfaces that can tune the coordination geometry and catalytic properties of derived metal complexes compared to simpler HL1.

metal coordination copper(I) complexes catalytic oxidation O,S-donor ligand

Physicochemical Differentiation: High Lipophilicity and Hydrogen-Bonding Capacity Relative to In-Class Diphenylthiazoles

Computed physicochemical properties from PubChem reveal that N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide has a molecular weight of 415.5 g/mol, XLogP3 of 6.2, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. Compared to the active ACAT inhibitor N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (MW ~365 g/mol, lower lipophilicity due to the butyl group) [2] and the simpler N-(diphenylcarbamothioyl)benzamide (MW ~332 g/mol) [3], the target compound exhibits significantly higher lipophilicity. This elevated logP may enhance membrane permeability and CNS penetration potential but also increases the risk of poor aqueous solubility and non-specific protein binding. The presence of two H-bond donors (both on the thiourea NH groups) versus one in the urea analogs differentiates its hydrogen-bonding pharmacophore, potentially affecting target selectivity.

drug-likeness lipophilicity permeability physicochemical properties

Absence of Antimycobacterial Activity Distinguishes This Compound from Anti-Tubercular Thiourea Derivatives

A high-throughput screen of a putative kinase compound library against Mycobacterium tuberculosis H37Rv (PubChem AID 2842) classified N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide as 'Inactive' [1]. This negative result differentiates it from several benzothiazole-thiourea hybrids that have demonstrated antimycobacterial activity in similar assays. The lack of activity against M. tuberculosis suggests that the diphenylthiazole-acylthiourea scaffold is not optimized for mycobacterial target engagement and should not be selected for anti-tubercular drug discovery programs. This information is valuable for procurement decisions where antimycobacterial counterscreening is required to establish selectivity profiles.

Mycobacterium tuberculosis HTS screening antitubercular kinase inhibitor library

Validated Research Application Scenarios for N-((4,5-Diphenylthiazol-2-yl)carbamothioyl)benzamide Based on Quantitative Evidence


Design of Tunable Transition Metal Catalysts via O,S-Chelation with Sterically Demanding Diphenylthiazole Ancillary Ligands

This compound is best deployed as an O,S-donor ligand precursor for synthesizing copper(I) or other transition metal complexes where the diphenylthiazole substituent introduces steric bulk and π-stacking surfaces that modulate coordination geometry and catalytic activity. The demonstrated ability of the related N-(diphenylcarbamothioyl)benzamide (HL1) to form catalytically active Cu(I) complexes for alcohol oxidation [1], combined with the additional steric and electronic features of the diphenylthiazole ring, positions this compound as a next-generation ligand scaffold for developing selective oxidation catalysts with potentially altered turnover frequencies and substrate preferences relative to the unsubstituted HL1 system.

Multi-Target Anticancer Probe Development Leveraging the Diphenylthiazole COX/EGFR/BRAF Pharmacophore

For oncology research programs focused on multi-target kinase and COX inhibition, this compound provides a hybrid scaffold that merges the diphenylthiazole core—validated for EGFR (IC50 0.2-0.4 µM) and BRAF (IC50 1.3-1.7 µM) inhibition by Abdelazeem et al. (2017) [2]—with an acylthiourea functionality capable of metal coordination. This unique combination enables exploration of dual-mode anticancer mechanisms, such as COX-2/EGFR crosstalk inhibition or metal-based reactive oxygen species generation, that are inaccessible to either diphenylthiazole ureas or non-thiazole acylthioureas individually.

Physicochemical Probe for High-Lipophilicity Compound Handling and Membrane Permeability Studies

With a computed XLogP3 of 6.2 [3], this compound serves as a tool molecule for studying the behavior of highly lipophilic diphenylthiazole derivatives in cellular assays. It can be used to benchmark solubility limits, non-specific binding, and membrane partitioning in ADME-Tox screening panels, providing valuable reference data for medicinal chemistry teams optimizing diphenylthiazole leads toward drug-like property space.

Negative Control for Anti-Tubercular Drug Discovery Screening Cascades

The confirmed 'Inactive' classification against Mycobacterium tuberculosis H37Rv in a kinase-focused HTS campaign (PubChem AID 2842) [4] makes this compound a suitable negative control for antimycobacterial screening. Research groups can use it to validate assay sensitivity and establish baseline inactivity thresholds when evaluating novel thiourea or thiazole-containing libraries for anti-tubercular hit identification.

Quote Request

Request a Quote for N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.